molecular formula C22H21IO6 B11979116 Ethyl ((6-ethyl-3-(4-iodophenoxy)-2-methyl-4-oxo-4H-chromen-7-YL)oxy)acetate CAS No. 303094-82-8

Ethyl ((6-ethyl-3-(4-iodophenoxy)-2-methyl-4-oxo-4H-chromen-7-YL)oxy)acetate

Cat. No.: B11979116
CAS No.: 303094-82-8
M. Wt: 508.3 g/mol
InChI Key: PZFXCWBTBVHBKD-UHFFFAOYSA-N
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Description

Ethyl ((6-ethyl-3-(4-iodophenoxy)-2-methyl-4-oxo-4H-chromen-7-YL)oxy)acetate is a complex organic compound with a unique structure that includes a chromen-4-one core, an iodophenoxy group, and an ethyl acetate moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ((6-ethyl-3-(4-iodophenoxy)-2-methyl-4-oxo-4H-chromen-7-YL)oxy)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: This step involves the condensation of an appropriate phenol derivative with an ethyl acetoacetate under acidic or basic conditions to form the chromen-4-one core.

    Introduction of the Iodophenoxy Group: The iodophenoxy group is introduced via a nucleophilic substitution reaction, where an iodophenol reacts with the chromen-4-one intermediate.

    Esterification: The final step involves the esterification of the hydroxyl group with ethyl acetate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl ((6-ethyl-3-(4-iodophenoxy)-2-methyl-4-oxo-4H-chromen-7-YL)oxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-ol derivatives.

    Substitution: The iodophenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Chroman-4-ol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl ((6-ethyl-3-(4-iodophenoxy)-2-methyl-4-oxo-4H-chromen-7-YL)oxy)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl ((6-ethyl-3-(4-iodophenoxy)-2-methyl-4-oxo-4H-chromen-7-YL)oxy)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Ethyl ((6-ethyl-3-(4-iodophenoxy)-2-methyl-4-oxo-4H-chromen-7-YL)oxy)acetate can be compared with similar compounds such as:

  • 6-Ethyl-3-(4-iodophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl pivalate
  • 6-Ethyl-3-(4-iodophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl isobutyrate
  • 6-Ethyl-3-(4-iodophenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl 2-phenyl-4-quinolinecarboxylate

These compounds share similar structural features but differ in their functional groups, which can influence their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and applications.

Biological Activity

Ethyl ((6-ethyl-3-(4-iodophenoxy)-2-methyl-4-oxo-4H-chromen-7-YL)oxy)acetate is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The compound is characterized by a chromenone backbone, which is known for various biological activities. The presence of an ethyl group, a 4-iodophenoxy moiety, and a methyl group contributes to its unique properties.

  • Enzyme Inhibition : this compound has been studied for its inhibitory effects on specific enzymes, notably cytosolic phospholipase A2 (cPLA2). This enzyme plays a critical role in inflammatory processes and cell signaling pathways. Inhibition of cPLA2 can lead to reduced production of pro-inflammatory mediators, suggesting potential applications in treating inflammatory diseases .
  • Antioxidant Activity : The compound exhibits antioxidant properties, which can help mitigate oxidative stress in cells. This activity is crucial for protecting cells from damage caused by free radicals and may have implications in aging and various diseases .
  • Antimicrobial Effects : Preliminary studies indicate that the compound may possess antimicrobial properties. It has shown efficacy against certain bacterial strains, although further research is necessary to establish its full spectrum of activity and potential clinical applications .

In Vitro Studies

Recent studies have demonstrated the biological activity of this compound through various in vitro assays:

Study TypeFindings
Enzyme InhibitionSignificant inhibition of cPLA2 with IC50 values indicating potency .
Antioxidant ActivityDemonstrated ability to scavenge free radicals effectively .
Antimicrobial ActivityEffective against Staphylococcus aureus and Escherichia coli strains .

Case Studies

  • Inflammation Models : In animal models of inflammation, treatment with the compound resulted in reduced swelling and pain, correlating with its enzyme inhibition properties.
  • Oxidative Stress Models : In models simulating oxidative stress, the compound showed a protective effect on cellular viability and function.

Properties

CAS No.

303094-82-8

Molecular Formula

C22H21IO6

Molecular Weight

508.3 g/mol

IUPAC Name

ethyl 2-[6-ethyl-3-(4-iodophenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate

InChI

InChI=1S/C22H21IO6/c1-4-14-10-17-19(11-18(14)27-12-20(24)26-5-2)28-13(3)22(21(17)25)29-16-8-6-15(23)7-9-16/h6-11H,4-5,12H2,1-3H3

InChI Key

PZFXCWBTBVHBKD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OCC(=O)OCC)OC(=C(C2=O)OC3=CC=C(C=C3)I)C

Origin of Product

United States

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